4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, which is further substituted with a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through a suitable coupling reaction, such as a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Research: It is used in studies related to cell cycle regulation and apoptosis.
Chemical Biology: The compound serves as a tool for investigating the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . This mechanism is similar to that of other tubulin inhibitors used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines: These compounds also inhibit tubulin polymerization and exhibit anticancer activity.
2-(3,4,5-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives: These compounds have shown potent antiproliferative activity against cancer cell lines.
Uniqueness
4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its specific structural features, which confer distinct biological activities. The presence of the oxadiazole ring and the trimethoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-pyridin-4-yl-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-20-12-9-14(22-3)13(21-2)8-11(12)16-18-15(19-23-16)10-4-6-17-7-5-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVLKNVMGIZJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NC(=NO2)C3=CC=NC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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